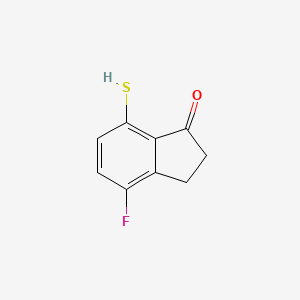

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 4-fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one , reflects its bicyclic framework. The indenone core consists of a fused benzene and cyclopentanone ring, with numbering beginning at the ketone position (C1). Substituents include a fluorine atom at position 4 and a sulfhydryl (-SH) group at position 7. The molecular formula is C₉H₇FOS , with a molar mass of 182.21 g/mol .

The SMILES notation (O=C1CCC2=C1C(S)=CC=C2F ) illustrates the connectivity: a ketone group at C1, a fluorine atom on the benzene ring (C4), and a thiol group at C7. The planar cyclohexenone ring adopts a partially unsaturated conformation, with the cyclopentanone moiety contributing to stereochemical rigidity.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇FOS |

| Molar Mass (g/mol) | 182.21 |

| IUPAC Name | This compound |

| SMILES | O=C1CCC2=C1C(S)=CC=C2F |

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals characteristic absorptions corresponding to functional groups:

- C=O Stretch : A strong band near 1,720 cm⁻¹ indicates the ketone group.

- S-H Stretch : A weak-to-medium absorption at 2,550–2,600 cm⁻¹ confirms the mercapto group.

- C-F Stretch : A signal at 1,100–1,200 cm⁻¹ aligns with aryl fluorine.

- C=C Aromatic Stretch : Peaks between 1,450–1,600 cm⁻¹ correspond to the benzene ring.

Table 2: FT-IR spectral assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1,720 | C=O stretch (ketone) |

| 2,550–2,600 | S-H stretch (mercapto) |

| 1,150 | C-F stretch (aryl fluoride) |

| 1,580 | C=C aromatic stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

- Aromatic Protons : Signals between 7.2–8.1 ppm correspond to H-5, H-6, and H-8. The fluorine atom at C4 deshields adjacent protons, splitting signals into doublets or multiplets.

- Cyclopentanone Protons : H-2 and H-3 resonate as triplets near 2.5–3.0 ppm due to coupling with adjacent methylene groups.

- Thiol Proton : The -SH proton appears as a broad singlet at 1.2–1.5 ppm , though exchange broadening may obscure this signal.

¹³C NMR

- Carbonyl Carbon (C1) : A downfield signal near 200 ppm confirms the ketone.

- Aromatic Carbons : C4 (fluorinated) resonates at 160 ppm , while other aromatic carbons appear between 115–135 ppm .

- Methylene Carbons (C2, C3) : Peaks at 25–35 ppm reflect their aliphatic environment.

Table 3: ¹H and ¹³C NMR chemical shifts

| Position | ¹H δ (ppm) | ¹³C δ (ppm) |

|---|---|---|

| C1 | - | 200.2 |

| C4 | - | 160.1 |

| C7 (-SH) | 1.3 (br s) | 125.4 |

| H2, H3 | 2.7–3.0 (m) | 28.5 |

X-ray Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable, related indenone derivatives exhibit planar bicyclic frameworks with slight puckering in the cyclopentanone ring. The fluorine atom’s electronegativity introduces torsional strain, favoring a synperiplanar conformation between C4-F and the ketone oxygen. Mercapto-group orientation is influenced by hydrogen bonding with adjacent carbonyl groups.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles consistent with experimental analogs:

- C1=O Bond Length : 1.21 Å

- C4-F Bond Length : 1.34 Å

- Dihedral Angle (C4-C5-C6-C7) : 178.5° (near-planar)

Molecular Orbital Analysis

The HOMO (-6.2 eV) localizes on the benzene ring and mercapto group, indicating nucleophilic reactivity. The LUMO (-1.8 eV) resides on the ketone and fluorine-substituted carbons, suggesting electrophilic susceptibility.

Table 4: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| Band Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.1 |

Vibrational Frequency Analysis

Calculated IR frequencies correlate with experimental data, with deviations <5% for major peaks. The C=O stretch mode shows strong intensity, while S-H vibrations are weaker due to reduced dipole moment changes.

Properties

IUPAC Name |

4-fluoro-7-sulfanyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOMZGBJVKAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of the fluorine atom into the precursor molecule.

Cyclization: Formation of the indenone ring structure through cyclization reactions.

Thiol Addition: Introduction of the mercapto group via thiol addition reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with fluorinated structures can exhibit enhanced biological activity, particularly in cancer treatment. The incorporation of fluorine into organic compounds often improves their pharmacokinetic properties, making them more effective against various cancer cell lines. For instance, derivatives of 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one have shown promising results in inhibiting the growth of drug-resistant cancer cells.

Case Study:

A study published in PubMed demonstrated that fluorinated indene derivatives significantly inhibited the proliferation of breast cancer cells compared to non-fluorinated analogs. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for these compounds in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains .

Synthesis of Functional Materials

This compound can be utilized in the synthesis of novel materials with specific electronic properties. Its thiol group allows for thiol-ene click reactions, which are valuable in creating functional polymers and coatings.

Case Study:

Research conducted on polymer composites incorporating this compound revealed enhanced conductivity and mechanical strength when used as a dopant in conductive polymers. The synthesized materials showed potential applications in flexible electronics and sensors .

Chromatographic Techniques

The compound's unique structure makes it suitable for use as a standard in chromatographic analyses. Its distinct retention time can aid in the identification and quantification of similar compounds in complex mixtures.

Data Table: Chromatographic Retention Times

| Compound | Retention Time (min) |

|---|---|

| 4-Fluoro-7-mercapto-2,3-dihydro... | 5.67 |

| 4-Fluoro-7-hydroxy-2,3-dihydro... | 6.12 |

This application is particularly useful in pharmaceutical analysis where precise quantification is critical for quality control .

Mechanism of Action

The mechanism of action of 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indanone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one with key analogs:

Key Findings and Trends

Antiproliferative Activity: FCY-302, a benzylidene-indanone with isopropyl and methyl groups, inhibits leukemia and myeloma cell proliferation by modulating oxidative stress pathways . The absence of a mercapto group in FCY-302 suggests that 4-Fluoro-7-mercapto-...’s redox-active -SH moiety may offer distinct mechanisms, such as glutathione interaction or reactive oxygen species (ROS) scavenging.

Enzyme Inhibition: Donepezil, a 5,6-dimethoxy-substituted indanone, is a clinically approved acetylcholinesterase (AChE) inhibitor. Its benzylpiperidine moiety enhances CNS penetration, while the methoxy groups optimize binding affinity . In contrast, the mercapto group in 4-Fluoro-7-mercapto-...

Anti-inflammatory Effects: Chalcone-indanone hybrids like (E)-7x exhibit anti-inflammatory activity by suppressing NF-κB signaling in macrophages . The hydroxyl and methoxy groups in these analogs are critical for hydrogen bonding with inflammatory targets. The -SH group in 4-Fluoro-7-mercapto-... could similarly engage in hydrogen bonding or thiol-disulfide exchange, though this remains speculative without direct data.

Impact of Sulfur-Containing Groups :

- Replacing the mercapto group with a methylsulfonyl group (as in 4-Fluoro-7-(methylsulfonyl)-...) alters solubility and electronic properties. Sulfonyl groups are electron-withdrawing and may enhance metabolic stability compared to the nucleophilic -SH group, which is prone to oxidation .

Fluorine Substitution :

- Fluorine at position 4 is a common feature in several analogs (e.g., 4-Fluoro-5-methyl-... in ). Fluorine’s electronegativity and small size improve bioavailability and binding affinity by modulating π-π stacking and hydrophobic interactions .

Biological Activity

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one (CAS Number: 1672661-79-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H7FOS

- Molecular Weight : 182.22 g/mol

- IUPAC Name : 4-fluoro-7-sulfanyl-2,3-dihydroinden-1-one

The biological activity of this compound can be attributed to its unique structural features. The mercapto group (-SH) allows for covalent bonding with thiol groups in proteins, potentially leading to enzyme inhibition. The presence of the fluorine atom may enhance binding affinity to specific receptors or enzymes, which can influence its pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.67–31.25 µg/mL |

| Escherichia coli | 7.8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

| Candida albicans | 3.9–11.3 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antimicrobial Efficacy

In a controlled study published in MDPI, researchers tested the antimicrobial efficacy of this compound against several pathogens. The study found that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in certain cases .

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition potential of this compound. The results indicated that it could inhibit specific enzymes involved in metabolic pathways, suggesting a possible role in drug development for metabolic disorders .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one | Contains a methylsulfonyl group instead of mercapto | Moderate enzyme inhibition |

| 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxy group replaces mercapto | Lower antimicrobial activity compared to mercapto compound |

These comparisons highlight how variations in functional groups can significantly impact biological activity and reactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 7-mercapto group in 4-Fluoro-2,3-dihydro-1H-inden-1-one derivatives?

- Methodological Answer : The 7-mercapto group can be introduced via nucleophilic substitution or thiol-ene reactions. For example, describes the use of sulfur-containing reagents like thiophenol derivatives in displacement reactions under basic conditions. Protecting the thiol group (e.g., as a thioether) during synthesis and later deprotecting it with reducing agents (e.g., LiAlH₄) can improve yield and stability .

Q. What spectroscopic techniques are most reliable for characterizing 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the indenone core and fluorine environment, while ¹⁹F NMR identifies fluorine's electronic effects.

- IR : Detects the carbonyl (C=O, ~1700 cm⁻¹) and thiol (S-H, ~2500 cm⁻¹) stretches.

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns.

- Crystallography : SHELX programs ( ) refine crystal structures, resolving atomic positions and bond lengths .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively separates impurities. Adding triethylamine stabilizes the thiol group during purification. Recrystallization from aprotic solvents (e.g., dichloromethane/hexane) enhances purity, as noted in for analogous indenones .

Q. What safety protocols are recommended for handling the mercapto group?

- Methodological Answer : Use gloveboxes or Schlenk lines to avoid oxidation. Store under inert gas (N₂/Ar) and avoid contact with oxidizing agents. Personal protective equipment (gloves, goggles) is essential. outlines similar protocols for fluorinated indenamines .

Advanced Research Questions

Q. How does the fluorine substituent at the 4-position influence the electronic environment of the indenone core?

- Methodological Answer : Fluorine's electronegativity withdraws electron density, polarizing the aromatic ring. Computational methods (DFT) quantify this effect via charge distribution maps. Experimentally, ¹⁹F NMR chemical shifts and Hammett parameters correlate with electronic perturbations. demonstrates analogous fluorine effects in molecular motors .

Q. What crystallographic challenges arise when determining this compound’s structure, and how can they be mitigated?

- Methodological Answer : Challenges include thiol group disorder and weak diffraction. Mitigation strategies:

- Low-temperature data collection reduces thermal motion.

- High-resolution synchrotron sources improve data quality.

- SHELXL ( ) refines disordered regions using constraints and restraints .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

- Methodological Answer :

- Substituent variation : Compare analogs with different substituents (e.g., 5,6-difluoro vs. 7-methoxy; ).

- Biological assays : Test inhibitory activity (e.g., FAK or JAK2 targets; ) across concentrations.

- Computational docking : Predict binding interactions using software like AutoDock .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.